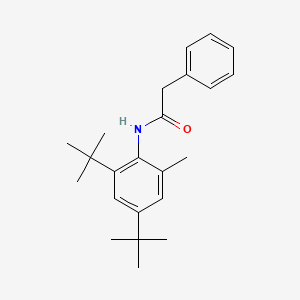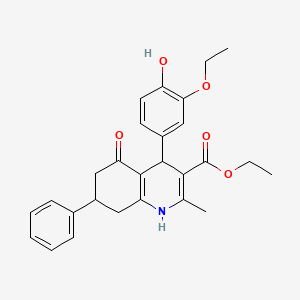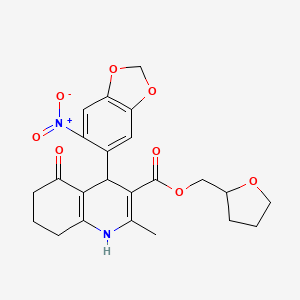
N-(2,4-di-tert-butyl-6-methylphenyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-di-tert-butyl-6-methylphenyl)-2-phenylacetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. DPA is a white crystalline solid with a molecular weight of 367.51 g/mol, and its chemical formula is C24H31NO.
Mecanismo De Acción
DPA exerts its biological effects by inhibiting the activity of certain enzymes and proteins. Specifically, DPA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, DPA can increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. DPA has also been shown to inhibit the activity of certain proteins involved in the growth and development of plants, making it a promising candidate for the development of new pesticides and herbicides.
Biochemical and Physiological Effects
DPA has been shown to have a wide range of biochemical and physiological effects. In animal studies, DPA has been shown to improve cognitive function and memory by increasing the levels of acetylcholine in the brain. DPA has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders. Additionally, DPA has been shown to inhibit the growth of certain plant species, making it a potential candidate for the development of new pesticides and herbicides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DPA in lab experiments include its relative ease of synthesis, low cost, and wide range of potential applications. Additionally, DPA has been shown to exhibit low toxicity and high stability, making it a safe and reliable compound for use in various experiments. However, one limitation of using DPA in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on DPA. One area of interest is the development of new drugs based on the structure and properties of DPA. Additionally, further research is needed to fully elucidate the mechanisms of action of DPA and its potential applications in various fields of science. Finally, the development of new synthesis methods for DPA and its derivatives could lead to improved production processes and wider applications of this promising compound.
Métodos De Síntesis
The synthesis of DPA involves the reaction of 2,4-di-tert-butyl-6-methylphenol (DTBMP) with phenylacetyl chloride in the presence of a base catalyst. The reaction yields DPA as a product, which can be purified through recrystallization or column chromatography. The synthesis of DPA is a relatively simple and cost-effective process, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
DPA has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, DPA has been identified as a promising candidate for the development of new drugs due to its ability to inhibit the activity of certain enzymes and proteins. DPA has also been investigated for its potential use as a pesticide and herbicide due to its ability to inhibit the growth of certain plant species. Additionally, DPA has been studied for its potential applications in materials science, particularly in the development of new polymers and coatings.
Propiedades
IUPAC Name |
N-(2,4-ditert-butyl-6-methylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO/c1-16-13-18(22(2,3)4)15-19(23(5,6)7)21(16)24-20(25)14-17-11-9-8-10-12-17/h8-13,15H,14H2,1-7H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOWBNYYIVWPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CC2=CC=CC=C2)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S)-1-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4992819.png)
![4-chloro-2-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4992824.png)

![N,4-dimethyl-5-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine bis(trifluoroacetate)](/img/structure/B4992843.png)



![2-(2,4-dichloro-6-methylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B4992864.png)

![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B4992874.png)
![N-cyclohexyl-N-methyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4992876.png)


![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4992908.png)